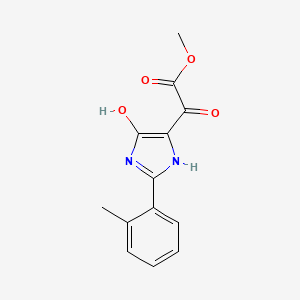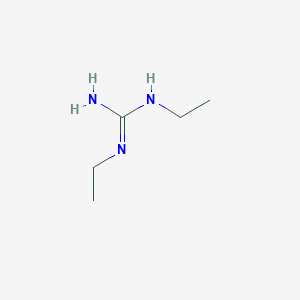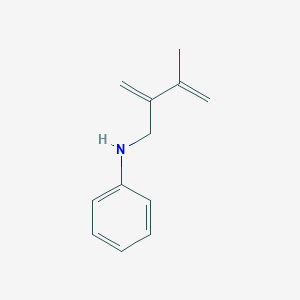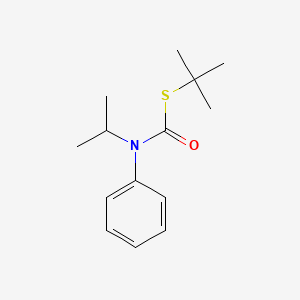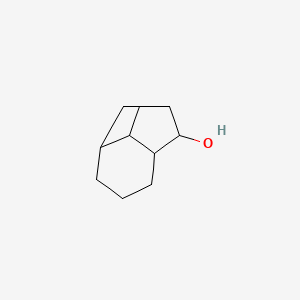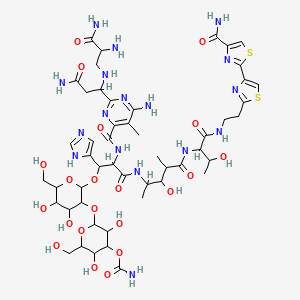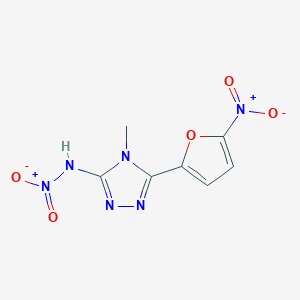
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- is a complex organic compound with the molecular formula C7H6N6O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves multiple stepsThe reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, along with controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor triazole is treated with nitrating agents under controlled conditions. The process requires careful handling of reagents and by-products to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitramino and nitrofuryl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different chemical and physical properties .
Aplicaciones Científicas De Investigación
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen and oxygen content .
Mecanismo De Acción
The mechanism of action of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves its interaction with various molecular targets and pathways. The compound’s nitro and nitramino groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Trinitromethyl-5-nitramino-1H-1,2,4-triazole: Known for its high nitrogen and oxygen content, making it a powerful energetic compound.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Combines triazole and tetrazole moieties, offering unique energetic properties.
4-Nitro-5-dinitromethyl-1,2,3-triazole: Features nitro and dinitromethyl groups, enhancing its density and detonation performance.
Uniqueness
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- stands out due to its specific combination of nitramino and nitrofuryl groups, which provide a unique balance of chemical stability and reactivity. This makes it particularly valuable in applications requiring high energy and controlled reactivity .
Propiedades
Número CAS |
41735-51-7 |
|---|---|
Fórmula molecular |
C7H6N6O5 |
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]nitramide |
InChI |
InChI=1S/C7H6N6O5/c1-11-6(8-9-7(11)10-13(16)17)4-2-3-5(18-4)12(14)15/h2-3H,1H3,(H,9,10) |
Clave InChI |
SQIBOBPSZHMHDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1N[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


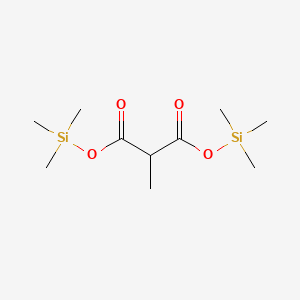
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
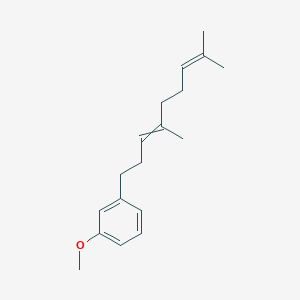
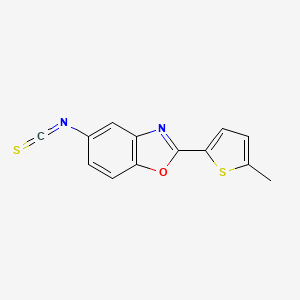

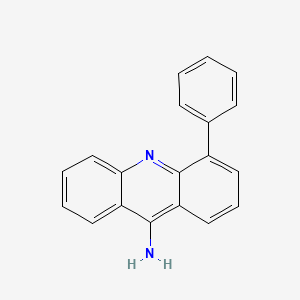
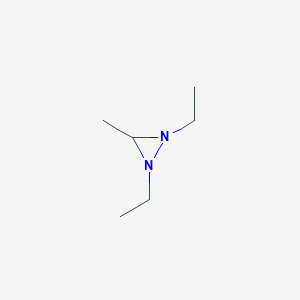
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
